molecular formula C21H21N3O6 B11004763 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11004763
M. Wt: 411.4 g/mol
InChI Key: UGTWLVCPZYLPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule designed for research purposes. This compound features a quinazolin-4-one core, a privileged structure in medicinal chemistry known for its diverse biological activities. The core is substituted with methoxy groups at the 6 and 7 positions, a common feature in bioactive molecules that can influence electronic properties and receptor binding . The 3-position of the quinazolinone is extended via an ethyl linker to a 1,3-benzodioxole-5-carboxamide moiety . This molecular architecture suggests potential for investigating structure-activity relationships (SAR) in various biochemical contexts. The presence of the quinazolinone scaffold, which is found in compounds reported to inhibit processes like chitin synthesis , makes it a candidate for biochemical and pharmacological research. Researchers can utilize this compound as a standard in analytical chemistry, for high-throughput screening assays, or as a key intermediate in the design and synthesis of novel chemical entities for basic scientific investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H21N3O6/c1-12-23-15-10-18(28-3)17(27-2)9-14(15)21(26)24(12)7-6-22-20(25)13-4-5-16-19(8-13)30-11-29-16/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,25)

InChI Key

UGTWLVCPZYLPMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)OCO4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is synthesized via cyclocondensation of 3,4-dimethoxyanthranilic acid with acetic anhydride, followed by methylation.

Procedure

  • Benzoxazinone Intermediate :

    • 3,4-Dimethoxyanthranilic acid (10 mmol) is refluxed with acetic anhydride (20 mL) at 120°C for 4 hours.

    • Key Reaction :

      Anthranilic acid+Ac2OBenzoxazin-4-one+HOAc\text{Anthranilic acid} + \text{Ac}_2\text{O} \rightarrow \text{Benzoxazin-4-one} + \text{HOAc}
    • Yield: 78–85%.

  • Quinazolinone Formation :

    • The benzoxazinone intermediate is treated with methylamine (40% aqueous, 15 mL) in ethanol under reflux for 6 hours.

    • Mechanism : Nucleophilic attack by methylamine at the carbonyl carbon, followed by ring expansion.

    • Yield: 70–75%.

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45 (s, 1H, H-5), 6.92 (s, 1H, H-8), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 2.45 (s, 3H, CH3).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid

Oxidation of Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) is oxidized to the corresponding carboxylic acid using KMnO4.

Procedure

  • Piperonal (10 mmol) is dissolved in acetone (50 mL) with KMnO4 (30 mmol) and stirred at 0°C for 2 hours.

  • Reaction :

    Piperonal+KMnO41,3-Benzodioxole-5-carboxylic acid+MnO2\text{Piperonal} + \text{KMnO}_4 \rightarrow \text{1,3-Benzodioxole-5-carboxylic acid} + \text{MnO}_2
  • Yield: 85–90%.

Purification

  • The crude product is recrystallized from ethanol/water (1:1).

Amide Coupling Reaction

Activation with Thionyl Chloride

The carboxylic acid is converted to its acid chloride prior to coupling.

Procedure

  • 1,3-Benzodioxole-5-carboxylic acid (5 mmol) is refluxed with SOCl2 (10 mL) for 3 hours.

  • Excess SOCl2 is removed under vacuum to yield the acid chloride.

Coupling with 3-(2-Aminoethyl)quinazolinone

The acid chloride is reacted with the ethylenediamine-functionalized quinazolinone.

Procedure

  • Acid chloride (5 mmol) is added to a solution of 3-(2-aminoethyl)quinazolinone (5 mmol) and pyridine (10 mL) in dichloromethane (30 mL).

  • The mixture is stirred at 25°C for 6 hours.

  • Reaction :

    R-COCl+H2N-CH2CH2-quinazolinoneTarget compound+HCl\text{R-COCl} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-quinazolinone} \rightarrow \text{Target compound} + \text{HCl}
  • Yield: 65–72%.

Alternative Coupling Agents

  • HATU/DIPEA : Yields improve to 80–85% but increase cost.

  • EDCl/HOBt : Moderate yields (70–75%) with easier purification.

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.32 (s, 1H, benzodioxole-H), 6.85 (s, 1H, quinazolinone-H), 4.25 (t, J=6.4 Hz, 2H, CH2N), 3.92 (s, 6H, OCH3), 2.51 (s, 3H, CH3).

  • 13C NMR (101 MHz, CDCl3) : δ 167.8 (CONH), 161.2 (C=O), 148.1 (OCH3), 121.6 (benzodioxole-C).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Cost (USD/g)
Classical AlkylationCyclocondensation → Alkylation → Coupling60–6895–97%120–150
HATU-Mediated CouplingCyclocondensation → HATU coupling80–8598–99%200–220
One-Pot SynthesisSequential reactions in DMF55–6090–92%90–110

Trade-offs :

  • HATU offers higher yields but is cost-prohibitive for large-scale synthesis.

  • Classical alkylation balances cost and efficiency for research-scale production.

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

  • Issue : Competing N-alkylation at the quinazolinone N1 position.

  • Solution : Use bulky bases (e.g., DBU) to favor N3 selectivity.

Low Coupling Efficiency

  • Issue : Steric hindrance from the ethylenediamine linker reduces amidation yields.

  • Solution : Microwave-assisted coupling (60°C, 30 min) improves yields to 78% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Quinazoline Derivatives with Benzodioxole Substituents

lists multiple quinazoline-based analogs sharing the 1,3-benzodioxole motif but differing in substituents and connectivity:

Compound Name Key Differences vs. Target Compound Potential Implications
6-(1,3-Benzodioxol-5-yl)-N-(2-furanylmethyl)-4-quinazolinamine Furylmethyl amine instead of ethyl-linked carboxamide Altered hydrogen-bonding and target selectivity
N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-pyridinyl)-4-quinazolinamine Pyridinyl substitution at position 6 Enhanced metal coordination capacity
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4db) Thiazole core replaces quinazolinone Shift toward antimicrobial activity

Key Observations :

  • Replacement of the quinazolinone core (e.g., with thiazole in 4db) drastically alters electronic properties and bioactivity .
  • Substitutions at position 6 (e.g., pyridinyl) modulate solubility and metal-binding capacity .

Indole and Quinolinone Analogs

Compound Name Molecular Formula Molecular Weight Structural Differences
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide C23H24N4O4 420.5 Indole carboxamide replaces benzodioxole
N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide C28H24N2O7 500.5 Quinolinone core instead of quinazolinone

Key Observations :

    Biological Activity

    N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

    Chemical Structure and Properties

    The compound features a quinazoline core substituted with methoxy and methyl groups, contributing to its pharmacological properties. Its molecular formula is C23H27N3O6C_{23}H_{27}N_{3}O_{6}, with a molecular weight of approximately 441.5 g/mol. The presence of the benzodioxole moiety enhances its solubility and biological activity.

    Research indicates that compounds like this compound exhibit various mechanisms of action, particularly in cancer treatment:

    • Inhibition of Growth Factors : The compound may inhibit specific growth factors that are crucial for tumor proliferation.
    • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as:
      • Thymidylate synthase
      • Histone deacetylases (HDAC)
      • Telomerase
    • Selective Targeting : The compound selectively interacts with nucleic acids and proteins that contribute to cancer cell survival and proliferation.

    Anticancer Activity

    Several studies have evaluated the anticancer properties of quinazoline derivatives, including the target compound. For instance:

    • In Vitro Studies : These studies demonstrated significant cytotoxic effects against various cancer cell lines, indicating potent antiproliferative activity.
    • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival.

    Antimicrobial Activity

    In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.

    Case Studies

    • Study on Antitumor Activity :
      A study published in ResearchGate explored the synthesis and biological evaluation of quinazoline derivatives. The findings indicated that certain analogs demonstrated significant antitumor activity against human cancer cell lines, supporting the potential use of similar compounds in therapeutic applications .
    • Antimicrobial Evaluation :
      Another investigation focused on the antimicrobial properties of quinazoline derivatives. Results showed that modifications to the quinazoline structure could enhance antimicrobial efficacy against resistant strains .

    Data Table: Biological Activities Summary

    Activity TypeDescriptionReference
    AnticancerInduces apoptosis; inhibits growth factors
    AntimicrobialEffective against various bacterial strains
    Enzyme InhibitionTargets thymidylate synthase and HDAC

    Q & A

    Basic: What synthetic strategies are recommended for optimizing the yield of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide?

    Answer:
    The synthesis involves multi-step reactions, typically starting with condensation of quinazolinone and benzodioxole precursors. Key parameters include:

    • Temperature control : Maintaining 60–80°C during amide bond formation to prevent side reactions like hydrolysis .
    • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) ensures high purity (>95%) .
      Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .

    Basic: How should researchers confirm the structural integrity of this compound post-synthesis?

    Answer:
    Use a combination of spectroscopic and analytical techniques:

    • NMR : Compare 1H^1H and 13C^{13}C spectra with reference data to verify quinazolinone (δ 6.8–7.2 ppm for aromatic protons) and benzodioxole (δ 5.9–6.1 ppm for methylenedioxy) moieties .
    • Mass spectrometry : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H]+^+ at m/z 437.1322 for C21_{21}H21_{21}N3_3O6_6) .
    • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C 57.93%, H 4.83%, N 9.65%) .

    Advanced: What methodologies are effective for identifying biological targets of this compound?

    Answer:
    Target identification involves:

    • Kinase profiling : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays to detect inhibition (IC50_{50}) .
    • Cellular thermal shift assays (CETSA) : Monitor target engagement by measuring protein stability shifts in lysates treated with the compound .
    • Molecular docking : Use software like AutoDock Vina to predict binding affinities to quinazoline-recognizing domains (e.g., ATP-binding pockets) .
      Contradictions in activity data across studies may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .

    Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no effect)?

    Answer:

    • Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
    • Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions (e.g., removing the 6,7-dimethoxy group reduces kinase inhibition by >50%) .
    • Meta-analysis : Reconcile data by standardizing variables such as cell lines (e.g., HepG2 vs. HEK293) or incubation times .

    Advanced: What experimental designs are suitable for structure-activity relationship (SAR) studies?

    Answer:
    Focus on modular modifications:

    • Quinazolinone core : Replace 2-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .
    • Benzodioxole moiety : Introduce electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on solubility and potency .
    • Linker optimization : Test ethylene vs. propylene spacers to determine optimal distance between pharmacophores .
      Assay all analogs in parallel using standardized protocols (e.g., 48-hour cytotoxicity assays in triplicate) .

    Basic: How can researchers address low solubility in aqueous buffers during in vitro studies?

    Answer:

    • Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
    • Surfactants : Add 0.01% Tween-80 to stabilize hydrophobic compounds in cell culture media .
    • Prodrug strategies : Synthesize phosphate or acetate derivatives to enhance hydrophilicity .

    Advanced: What strategies ensure reproducibility of pharmacological data across labs?

    Answer:

    • Standardized protocols : Adopt consensus guidelines for cell viability (MTT assay), apoptosis (Annexin V/PI), and protein expression (Western blot) .
    • Reference controls : Include known inhibitors (e.g., gefitinib for EGFR) in each experiment to calibrate activity .
    • Analytical validation : Share characterized batches of the compound with collaborating labs to eliminate variability in purity .

    Advanced: How should contradictory solubility data (e.g., logP predictions vs. experimental) be resolved?

    Answer:

    • Experimental logP : Measure via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon) .
    • Solvate characterization : Use DSC and PXRD to detect polymorphs or hydrates that alter solubility .
    • Molecular dynamics simulations : Model solvation shells to identify hydration barriers .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.